molecular formula C23H30N2O10 B1665759 Arformoterol tartrate CAS No. 200815-49-2

Arformoterol tartrate

Cat. No. B1665759
M. Wt: 494.5 g/mol
InChI Key: FCSXYHUNDAXDRH-OKMNHOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arformoterol tartrate is a new generation β2 adrenergic agonist bronchodilator available in a nebulized form . It is used for the long-term maintenance treatment of air flow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema .


Synthesis Analysis

The process for the preparation of arformoterol L- (+)-tartrate has been patented . More detailed information about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

Arformoterol tartrate has a molecular formula of C19H24N2O4 . Its average mass is 344.405 Da and its monoisotopic mass is 344.173615 Da .


Chemical Reactions Analysis

Arformoterol is a bronchodilator that works by relaxing muscles in the airways to improve breathing . It is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema .


Physical And Chemical Properties Analysis

Arformoterol tartrate is a white to off-white solid . It is a sterile, clear, colorless, aqueous solution of the tartrate salt of arformoterol .

Scientific Research Applications

Pharmacology and Clinical Studies

Arformoterol tartrate is a next-generation β2 adrenergic agonist bronchodilator, primarily available in nebulized form. It demonstrates significant absorption through the lungs and is widely used for long-term maintenance therapy of bronchoconstriction in Chronic Obstructive Pulmonary Disease (COPD), including conditions like chronic bronchitis and emphysema. Its efficacy in COPD treatment has been confirmed through various clinical studies, showcasing its potential in improving lung function and reducing the frequency of COPD exacerbations (Pahwa et al., 2011).

Analytical Techniques

In addition to its clinical applications, arformoterol tartrate has been a subject of various hyphenated analytical methodologies for its determination and quantification. These analytical methods are crucial for ensuring the precise dosage and efficacy of the drug in clinical settings (Pahwa et al., 2011).

Pharmacotherapy

Arformoterol tartrate's role in the pharmacotherapy of COPD is significant. As a long-acting ssβ2-agonist, it has both acute and prolonged bronchodilator effects. Its unique formulation, consisting of active isomers, distinguishes it from other similar medications, potentially offering enhanced anti-inflammatory effects. It's particularly beneficial for patients who require a long-acting β2-agonist but cannot use dry powder or metered dose inhaler preparations (King, 2009).

Compatibility Studies

An important aspect of arformoterol tartrate's research involves its compatibility with other nebulized drugs. Studies assessing the chemical and physical compatibility of arformoterol with various other medications like ipratropium bromide and budesonide are crucial for optimizing COPD treatment strategies and ensuring patient safety (Bonasia et al., 2007).

Bronchodilation Properties

The bronchodilation properties of arformoterol tartrate, especially in comparison to other bronchodilators, have been a significant focus in research. Its efficacy in improving lung function and symptoms in COPD patients has been demonstrated in several studies, affirming its role as an effective treatment option (Madaan, 2009).

Safety and Efficacy Studies

Long-term safety and efficacy studies of arformoterol tartrate have provided insights into its tolerability and impact on lung function over extended periods. These studies are critical for understanding the long-term implications of using arformoterol in COPD management (Donohue et al., 2014).

Safety And Hazards

Arformoterol may sometimes raise blood sugar, so patients with diabetes need to keep their blood sugar under control . Overdose of this type of drug has been associated with deaths . It may also raise the chance of asthma-related deaths in people with asthma who do not also use an inhaled steroid .

Future Directions

The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173903
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arformoterol tartrate

CAS RN

200815-49-2
Record name Arformoterol Tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arformoterol Tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arformoterol tartrate
Reactant of Route 2
Reactant of Route 2
Arformoterol tartrate
Reactant of Route 3
Arformoterol tartrate
Reactant of Route 4
Arformoterol tartrate
Reactant of Route 5
Arformoterol tartrate
Reactant of Route 6
Reactant of Route 6
Arformoterol tartrate

Citations

For This Compound
294
Citations
JF Donohue, NA Hanania, B Make, MC Miles… - Chest, 2014 - Elsevier
… Arformoterol tartrate (arformoterol) is a selective LABA administered via nebulization that is approved in the United States for maintenance treatment of bronchoconstriction in patients …
Number of citations: 32 www.sciencedirect.com
P Revill, N Serradell, J Bolos, M Bayes - Drugs of the Future, 2006 - access.portico.org
Chronic obstructive pulmonary disease (COPD), which includes chronic bronchitis and emphysema, is characterized by an irreversible obstruction of airflow in the lungs and …
Number of citations: 8 access.portico.org
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2007 - journals.sagepub.com
… Arformoterol tartrate inhalation solution received FDA approval in October 2006. It is … arformoterol tartrate 2 mL solution (arformoterol 15 mcg equivalent to arformoterol tartrate 22 mcg) …
Number of citations: 3 journals.sagepub.com
M Cazzola, NA Hanania, MG Matera - Expert Review of …, 2010 - Taylor & Francis
… It is currently available for use as a nebulized solution of arformoterol tartrate and is approved in the USA for twice-daily administration in patients with chronic obstructive pulmonary …
Number of citations: 7 www.tandfonline.com
P Bonasia, C Cook, Y Cheng, S Ong - Current medical research …, 2007 - Taylor & Francis
… In this in vitro study, arformoterol tartrate inhalation solution (… physicochemical compatibility of arformoterol tartrate with other … demonstrated that arformoterol tartrate inhalation solution, …
Number of citations: 17 www.tandfonline.com
R Pahwa, V Soni, PC Sharma, V Kumar… - Tropical Journal of …, 2010 - ajol.info
… This article is a review of the therapeutic significance of arformoterol tartrate, a new generation … -drug interactions, contraindications, and therapeutic applications of arformoterol tartrate. …
Number of citations: 2 www.ajol.info
V Bollu, FR Ernst, J Karafilidis… - … journal of chronic …, 2013 - Taylor & Francis
Background Inpatient admissions for chronic obstructive pulmonary disease (COPD) represent a significant economic burden, accounting for over half of direct medical costs. Reducing …
Number of citations: 35 www.tandfonline.com
J Kharidia, CM Fogarty, CF Laforce, G Maier… - Pulmonary …, 2008 - Elsevier
BACKGROUND: Arformoterol is a single-isomer (R,R-formoterol) nebulized long-acting β 2 -agonist approved for use in patients with chronic obstructive pulmonary disease (COPD). …
Number of citations: 19 www.sciencedirect.com
PT King - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
Arformoterol tartrate is a newly developed long-acting ssβ 2 -agonist with both acute and prolonged bronchodilator effects. It is formed of 2 isomers (R,R/R,R) which distinguishes it from …
Number of citations: 2 journals.sagepub.com
JF Donohue, V Ganapathy, V Bollu, MD Stensland… - Clinical Therapeutics, 2017 - Elsevier
… Arformoterol tartrate is a nebulized LABA that is approved for the maintenance treatment of … The objective of the present study was to determine the effects of arformoterol tartrate 15 μg …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.